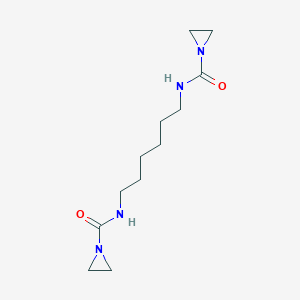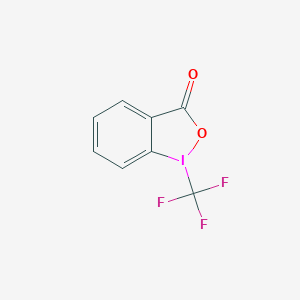
5-(Bromomethyl)-2-(trifluoromethyl)pyridine
概要
説明
5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 108274-33-5 . It has a molecular weight of 240.02 and its linear formula is C7H5BrF3N . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, is a topic of active research . One method involves the reaction of iodobromopyridine with in situ generated (trifluoromethyl)copper . Another method involves a palladium-catalyzed α-arylation of a Refomatsky reagent .Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine is characterized by a pyridine ring with a bromomethyl group at the 5-position and a trifluoromethyl group at the 2-position . The exact mass and monoisotopic mass of the molecule are 238.95575 g/mol .Chemical Reactions Analysis
5-(Bromomethyl)-2-(trifluoromethyl)pyridine can participate in various chemical reactions. For example, it can be used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .Physical And Chemical Properties Analysis
5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a solid substance . It has a flash point of 85.9°C and a boiling point of 218.4°C at 760 mmHg . The topological polar surface area of the molecule is 12.9 Ų .科学的研究の応用
Synthesis of Biologically Active Molecules
5-(Bromomethyl)-2-(trifluoromethyl)pyridine: is a valuable intermediate in the synthesis of various biologically active molecules. Its presence in the structure of pharmaceuticals can significantly influence the biological activity due to the trifluoromethyl group’s ability to enhance binding affinity and metabolic stability .
Agrochemical Development
This compound is also used in the development of agrochemicals. The trifluoromethyl group is known for its lipophilic nature, which can improve the penetration of agrochemicals through the waxy layers of plants, leading to more effective pest control solutions .
Material Science
In material science, 5-(Bromomethyl)-2-(trifluoromethyl)pyridine can be used to modify the properties of polymers and create materials with specific characteristics like increased resistance to solvents and chemicals .
Organic Light-Emitting Diodes (OLEDs)
The compound’s structural features make it a candidate for use in the synthesis of organic light-emitting diodes (OLEDs). The electron-withdrawing trifluoromethyl group can be beneficial in tuning the electronic properties of OLED materials .
Catalyst Design
Researchers utilize 5-(Bromomethyl)-2-(trifluoromethyl)pyridine in the design of catalysts. The pyridine moiety can act as a ligand, coordinating to metals and influencing the reactivity and selectivity of catalytic processes .
Synthesis of Liquid Crystals
The compound is instrumental in synthesizing liquid crystals. The trifluoromethyl group can affect the mesomorphic properties of liquid crystals, which are crucial for display technologies .
作用機序
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that trifluoromethylpyridine derivatives can exhibit antibacterial and insecticidal activities .
Biochemical Pathways
Trifluoromethylpyridine derivatives have been shown to affect various biological pathways, leading to antibacterial and insecticidal effects .
Safety and Hazards
The safety information for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine indicates that it is dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
将来の方向性
The future directions for the research and application of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
特性
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUWHXXVJARBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559932 | |
| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
CAS RN |
108274-33-5 | |
| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


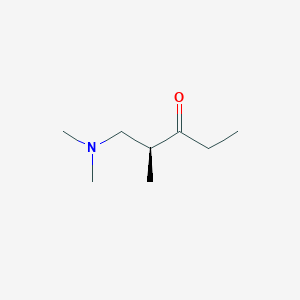
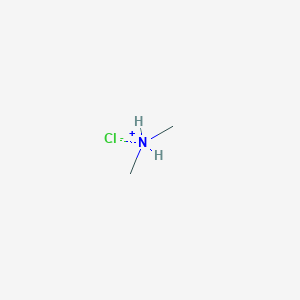
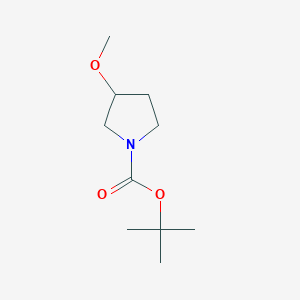
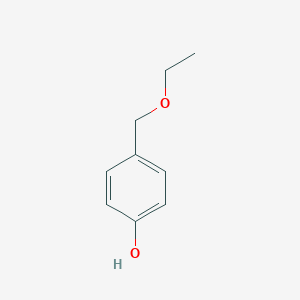

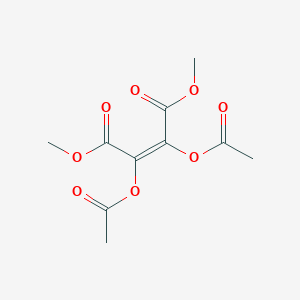
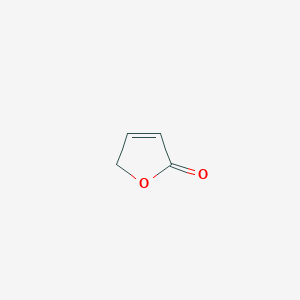
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)
